molecular formula C19H17ClN2O4S2 B2877679 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034531-32-1

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2877679
CAS No.: 2034531-32-1
M. Wt: 436.93
InChI Key: XDXQBJALWVYFDO-UHFFFAOYSA-N
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Description

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that features a unique combination of functional groups, including a thiazepane ring, an isoxazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic synthesis techniques. A common synthetic route may include the following steps:

    Formation of the Thiazepane Ring: This can be achieved by cyclization reactions involving appropriate precursors such as 2-chlorophenylamine and a suitable dioxido-thiazepane precursor under acidic or basic conditions.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Coupling Reactions: The final step involves coupling the thiazepane and isoxazole intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The thiophene and isoxazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, particularly targeting the methanone group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the methanone group may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets such as enzymes or receptors could be explored for therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique combination of functional groups.

Mechanism of Action

The mechanism of action of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone: Lacks the dioxido group, potentially altering its reactivity and biological activity.

    (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone: Contains a furan ring instead of a thiophene ring, which may affect its electronic properties and reactivity.

Uniqueness

The presence of both the dioxido-thiazepane and thiophene-isoxazole moieties in (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone makes it unique compared to similar compounds. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, setting it apart from other related molecules.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S2/c20-14-5-2-1-4-13(14)18-7-8-22(9-11-28(18,24)25)19(23)15-12-16(26-21-15)17-6-3-10-27-17/h1-6,10,12,18H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXQBJALWVYFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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